![molecular formula C29H34O3 B14487573 {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone CAS No. 63422-64-0](/img/structure/B14487573.png)
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone is a complex organic compound with a molecular formula of C29H34O3 This compound is characterized by its unique structure, which includes two octa-1,7-dien-3-yloxy groups attached to a phenyl ring, and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone typically involves the reaction of 2,4-dihydroxybenzophenone with octa-1,7-dien-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the octa-1,7-dien-3-yloxy groups, which can undergo further chemical transformations. These transformations can lead to the formation of reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Linalool: A monoterpenoid with a similar octa-1,7-diene structure but with different functional groups.
2,4-Dihydroxybenzophenone: A precursor in the synthesis of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone}.
Uniqueness
This compound is unique due to its dual octa-1,7-dien-3-yloxy groups attached to a phenyl ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
63422-64-0 |
|---|---|
Molecular Formula |
C29H34O3 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[2,4-bis(octa-1,7-dien-3-yloxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H34O3/c1-5-9-12-18-24(7-3)31-26-20-21-27(29(30)23-16-14-11-15-17-23)28(22-26)32-25(8-4)19-13-10-6-2/h5-8,11,14-17,20-22,24-25H,1-4,9-10,12-13,18-19H2 |
InChI Key |
QIFWGGTVJNCECU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(C=C)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC(CCCC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


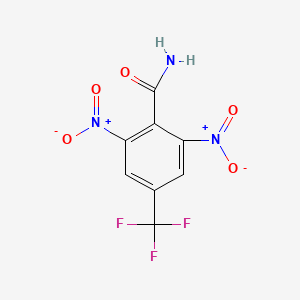
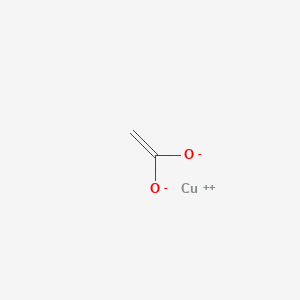



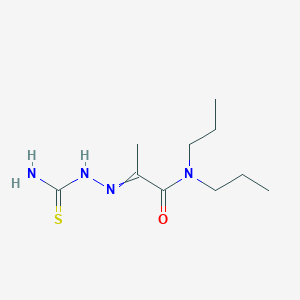
![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
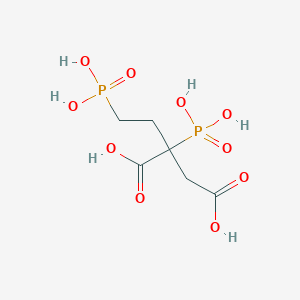
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
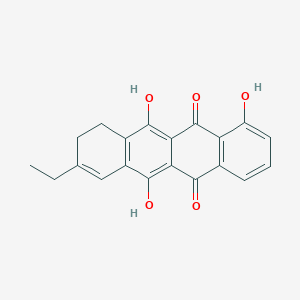

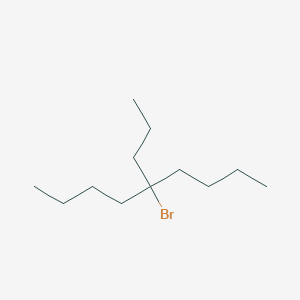
![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
